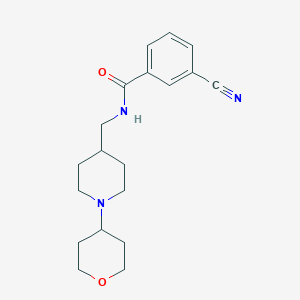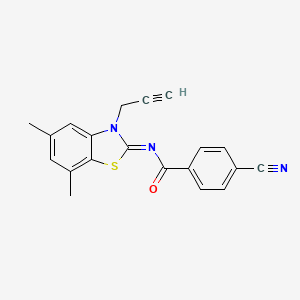
4-cyano-N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-cyano-N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide” is a complex organic molecule. It contains several functional groups including a cyano group (-CN), an amide group (-CONH2), and a benzothiazole group (a bicyclic compound with a benzene ring fused to a thiazole ring). These functional groups could potentially confer a variety of chemical properties and reactivities to the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzothiazole group could be formed through the condensation of 2-aminobenzenethiol and a suitable carbonyl compound. The cyano group could be introduced through a substitution reaction, and the amide group could be formed through the reaction of an acid chloride with ammonia or a primary amine .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the benzothiazole group suggests a bicyclic structure, and the various substituents (cyano, amide, methyl, and prop-2-ynyl groups) will add further complexity. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the cyano group is susceptible to hydrolysis, reduction, and nucleophilic substitution reactions. The amide group can participate in hydrolysis and condensation reactions. The benzothiazole group is aromatic and hence relatively stable, but can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar cyano and amide groups could increase its solubility in polar solvents. The benzothiazole group could contribute to its UV-visible absorption spectrum .Aplicaciones Científicas De Investigación
Synthesis and Derivative Studies
- Benzothiazole derivatives are synthesized through various chemical reactions, demonstrating their versatility in creating potentially useful compounds for further applications. For instance, the preparation of 4H-Pyrimido[2,1-b]benzothiazole derivatives involves reactions with different reagents, highlighting the chemical flexibility and potential for creating diverse molecules with specific properties (Baheti, Kapratwar, & Kuberkar, 2002).
Anticancer Activity
- Certain benzothiazole derivatives exhibit remarkable in-vitro anticancer activity against various human cancer cell lines, underscoring their potential as therapeutic agents. For example, compounds have shown significant effects against 60 human cancer cell lines, suggesting their utility in cancer research and potential treatment strategies (Waghmare et al., 2013).
Corrosion Inhibition
- In the field of materials science, benzothiazole derivatives serve as effective corrosion inhibitors for carbon steel in acidic environments. This application is crucial for protecting industrial materials, demonstrating the compound's importance beyond biomedical applications (Hu et al., 2016).
Antimicrobial Activities
- The synthesis of new thiazole and pyrazole derivatives based on benzothiazole moieties has led to compounds with promising antimicrobial activities. This highlights the potential of benzothiazole derivatives in developing new antimicrobial agents to combat various infections (Gouda et al., 2010).
Sensing and Detection
- Benzothiazole derivatives have been utilized in the development of chemosensors for detecting cyanide anions. This application is particularly relevant in environmental monitoring and safety, illustrating the compound's utility in chemical sensing technologies (Wang et al., 2015).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For example, if it is intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the potential mechanisms of action .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-cyano-N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-4-9-23-17-11-13(2)10-14(3)18(17)25-20(23)22-19(24)16-7-5-15(12-21)6-8-16/h1,5-8,10-11H,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDALIOWXDQVHPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)CC#C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

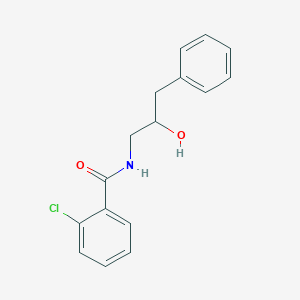
![6-Bromo-3-methylbenzo[d]isothiazole](/img/structure/B2730682.png)

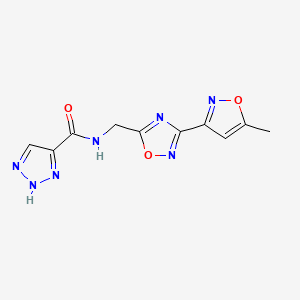
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2730686.png)
![(E)-{[4-(2-methylpropyl)phenyl]methylidene}({[({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)methanimidoyl]amino})amine hydrobromide](/img/structure/B2730689.png)

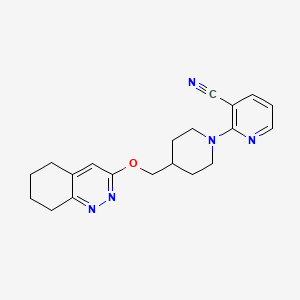
![5-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B2730693.png)
![2-(4-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2730695.png)

![ethyl 3-benzoyl-1-(2,4-dichlorobenzyl)-7-hydroxy-2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B2730698.png)
![4-bromophenyl 4-{[(4-bromophenyl)sulfonyl]methyl}-1-methyl-3-phenyl-1H-pyrazol-5-yl sulfone](/img/structure/B2730699.png)
